Lipophilicity Reduction Compared to N-Aryl Thiourea Analog Improves Drug-Likeness Profile
The title compound (XLogP3 = 1.0) exhibits markedly lower lipophilicity than its close structural analog 1-[[2-(6,8-dichloro-2-methyl-4-oxoquinazolin-3-yl)acetyl]amino]-3-(4-methylphenyl)thiourea (XLogP3 = 3.3), a difference of 2.3 log units [1]. This reduction arises from the absence of the hydrophobic 4-methylphenyl substituent on the terminal thiourea nitrogen .
| Evidence Dimension | Predicted octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.0 |
| Comparator Or Baseline | 1-[[2-(6,8-dichloro-2-methyl-4-oxoquinazolin-3-yl)acetyl]amino]-3-(4-methylphenyl)thiourea (CAS 40889-60-9): XLogP3 = 3.3 |
| Quantified Difference | ΔXLogP3 = -2.3 |
| Conditions | XLogP3 calculated by PubChem using Cactvs 3.4.8.24 |
Why This Matters
A lower XLogP3 value suggests improved aqueous solubility and reduced non-specific protein binding relative to the N-aryl analog, which is critical for in vitro assay reliability and in vivo pharmacokinetic performance.
- [1] PubChem. 3(4H)-Quinazolineacetic acid, 6,8-dichloro-2-methyl-4-oxo-, 2-(((4-methylphenyl)amino)thioxomethyl)hydrazide (CAS 40889-60-9). CID 3038445. XLogP3 value: 3.3. View Source
